2-(4-Bromo-2-methylphenoxy)acetamide
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Overview
Description
2-(4-Bromo-2-methylphenoxy)acetamide is an organic compound with the molecular formula C9H10BrNO2 It is characterized by a bromine atom attached to a phenoxy group, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide typically involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Triethylamine or other bases to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-(4-substituted-2-methylphenoxy)acetamides.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of 2-(4-bromo-2-methylphenoxy)ethylamines.
Scientific Research Applications
2-(4-Bromo-2-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom may enhance the compound’s binding affinity to its targets, contributing to its biological effects.
Comparison with Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)acetamide
- 2-(4-Fluoro-2-methylphenoxy)acetamide
- 2-(4-Iodo-2-methylphenoxy)acetamide
Comparison: 2-(4-Bromo-2-methylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDNALLRVXHSPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355495 |
Source
|
Record name | 2-(4-bromo-2-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35368-76-4 |
Source
|
Record name | 2-(4-bromo-2-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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